molecular formula C24H15ClO7 B593802 [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate

Cat. No.: B593802
M. Wt: 450.8 g/mol
InChI Key: HXGLCRUIOUOINC-UHFFFAOYSA-N
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Description

UCM53 is a synthetic compound known for its antibacterial properties. It functions as an inhibitor of the bacterial cell division protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring in bacteria. This compound has shown effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

UCM53 is synthesized through a multi-step process involving the esterification of naphthalene-1,3-diyl with 3-chloro-4-hydroxybenzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of UCM53 involves large-scale esterification reactions followed by purification through recrystallization. The process is optimized to achieve high yields and purity, ensuring the compound’s effectiveness as an antibacterial agent .

Chemical Reactions Analysis

Types of Reactions

UCM53 primarily undergoes substitution reactions due to the presence of chloro and hydroxyl groups on the benzene rings. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: UCM53 reacts with nucleophiles such as amines and thiols in the presence of a base like sodium hydroxide.

    Oxidation Reactions: The hydroxyl groups in UCM53 can be oxidized to ketones using oxidizing agents like potassium permanganate.

Major Products

Scientific Research Applications

UCM53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study bacterial cell division and to develop new antibacterial agents. In medicine, UCM53 is being explored for its potential to treat infections caused by antibiotic-resistant bacteria .

Mechanism of Action

UCM53 exerts its antibacterial effects by binding to the GTP-binding site of the FtsZ protein, thereby inhibiting its polymerization and the formation of the Z-ring. This disruption of the bacterial cell division process leads to cell death. The molecular targets involved include the FtsZ monomers, which are essential for bacterial cytokinesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UCM53 is unique due to its chlorinated structure, which enhances its binding affinity to the FtsZ protein and its effectiveness against antibiotic-resistant bacterial strains. This makes it a valuable compound for developing new antibacterial therapies .

Properties

IUPAC Name

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLCRUIOUOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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